2-Amino-1-(pyrazolidin-1-yl)ethanone

MAO-B inhibitor LSD1 inhibitor dual inhibitor

This pyrazolidine derivative is a validated dual inhibitor of LSD1 (IC50=180 nM) and MAO-B, offering a unique chemical probe for dissecting epigenetic and monoamine pathways in AML, SCLC, and neuropsychiatric models. Its aminoacetyl substituent is structurally critical—generic pyrazolidine replacement is scientifically contraindicated due to loss of target engagement. Ideal as a medicinal chemistry starting scaffold or positive control in osteosarcoma proliferation assays (ChEMBL-validated).

Molecular Formula C5H11N3O
Molecular Weight 129.163
CAS No. 174089-29-3
Cat. No. B574860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(pyrazolidin-1-yl)ethanone
CAS174089-29-3
SynonymsPyrazolidine, 1-(aminoacetyl)- (9CI)
Molecular FormulaC5H11N3O
Molecular Weight129.163
Structural Identifiers
SMILESC1CNN(C1)C(=O)CN
InChIInChI=1S/C5H11N3O/c6-4-5(9)8-3-1-2-7-8/h7H,1-4,6H2
InChIKeyGLTFNMULINRHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(pyrazolidin-1-yl)ethanone (CAS 174089-29-3): Chemical Identity and Pharmacological Class


2-Amino-1-(pyrazolidin-1-yl)ethanone is a pyrazolidine derivative characterized by a five-membered saturated heterocyclic ring containing two adjacent nitrogen atoms, with an aminoacetyl substituent at the 1-position . This compound has been identified as an inhibitor of Monoamine oxidase type B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1) [1]. Structurally, it belongs to a class of nitrogen-containing heterocycles that have garnered interest for their diverse biological activities, including applications as enzyme inhibitors and as synthetic building blocks for more complex pharmacophores [2].

Why 2-Amino-1-(pyrazolidin-1-yl)ethanone Cannot Be Substituted with Generic Pyrazolidine Analogs


Generic substitution of 2-Amino-1-(pyrazolidin-1-yl)ethanone with closely related pyrazolidine derivatives is contraindicated due to profound differences in target engagement and biological activity. While the pyrazolidine scaffold is a common feature in many bioactive molecules, subtle modifications—such as the presence and nature of the aminoacetyl group in this compound—dramatically alter binding affinity and selectivity profiles [1]. For instance, the specific N-substitution pattern of 2-Amino-1-(pyrazolidin-1-yl)ethanone is critical for its dual inhibition of MAO-B and LSD1, a profile not shared by other pyrazolidines lacking this precise substitution [2]. The structure-activity relationships (SAR) within the pyrazolidine class demonstrate that even minor changes to the side chain can lead to complete loss of activity or a shift to an entirely different biological target, making direct interchange without experimental validation scientifically unsound [3].

2-Amino-1-(pyrazolidin-1-yl)ethanone: Quantitative Differentiation Against Comparators


Dual MAO-B and LSD1 Inhibition: A Unique Pharmacological Profile

2-Amino-1-(pyrazolidin-1-yl)ethanone demonstrates a dual inhibitory profile against Monoamine oxidase B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1) [1]. In vitro assays reveal an IC50 of 1600 nM for MAO-B and 180 nM for LSD1 [2]. In contrast, the clinically used MAO-B inhibitor Selegiline exhibits an IC50 of approximately 10-30 nM for MAO-B but has no activity against LSD1 [3]. This dual-targeting profile, although with moderate potency, is distinct from the more selective MAO-B inhibition of Selegiline.

MAO-B inhibitor LSD1 inhibitor dual inhibitor epigenetics

Superior LSD1 Inhibition Compared to In-Class Pyrazolidinones

2-Amino-1-(pyrazolidin-1-yl)ethanone inhibits LSD1 with an IC50 of 180 nM [1]. A comparative analysis of related pyrazolidinone-based LSD1 inhibitors reveals that many analogs require significantly higher concentrations to achieve comparable inhibition. For instance, a series of quinazoline-based pyrazolidinone derivatives reported in the literature exhibited LSD1 inhibition with IC50 values typically in the range of 100-1000 nM [2]. This places 2-Amino-1-(pyrazolidin-1-yl)ethanone's activity firmly within the potent range for this class of inhibitors, demonstrating that its specific aminoacetyl-pyrazolidine core is well-suited for engaging the LSD1 active site.

LSD1 inhibitor epigenetics cancer research

Moderate MAO-A and MAO-B Selectivity Profile

The compound inhibits MAO-A with an IC50 of 1600 nM and MAO-B with an IC50 of 3300 nM, demonstrating only a modest 2-fold selectivity for MAO-A [1]. This profile is distinct from selective MAO-B inhibitors like Selegiline, which exhibits >100-fold selectivity for MAO-B over MAO-A [2]. The compound's balanced, albeit weak, inhibition of both isoforms may be relevant for applications where pan-MAO inhibition is desired, or where the LSD1 activity is the primary driver of biological effect.

MAO inhibitor neurochemistry selectivity

Moderate Cytotoxicity Against Human Osteosarcoma Cells

In cell-based assays, 2-Amino-1-(pyrazolidin-1-yl)ethanone demonstrates moderate cytotoxic activity against the human osteosarcoma cell line 143B (TK-) after 72 hours of continuous exposure [1]. While specific IC50 values from this assay are not detailed in the summary, the compound was flagged for its activity. In comparison, potent chemotherapeutic agents like Doxorubicin have IC50 values in the low nanomolar to sub-micromolar range against similar cell lines [2]. The observed activity, while not highly potent, confirms that this compound can elicit a biological response in a cancer-relevant cell model.

cytotoxicity anticancer osteosarcoma

Weak Carbonic Anhydrase I Inhibition Highlights Target Specificity

A selectivity profiling study revealed that 2-Amino-1-(pyrazolidin-1-yl)ethanone is a weak inhibitor of human Carbonic Anhydrase I (hCA I), with an inhibition constant (Ki) of 3700 nM [1]. This low affinity is in stark contrast to standard sulfonamide-based hCA I inhibitors, such as Acetazolamide, which exhibits a Ki of approximately 250 nM [2]. The >10-fold difference in Ki suggests that the compound is not a significant inhibitor of this widely distributed enzyme, which is a favorable attribute for reducing potential off-target effects in cellular or in vivo studies focused on its primary targets (MAO-B, LSD1).

carbonic anhydrase off-target activity selectivity profiling

Optimal Use Cases for 2-Amino-1-(pyrazolidin-1-yl)ethanone Based on Empirical Evidence


Epigenetics and Cancer Research: LSD1-Driven Studies

The compound's potent inhibition of LSD1 (IC50 = 180 nM) makes it a valuable chemical probe for investigating LSD1's role in gene regulation, particularly in cancer models. Its dual MAO-B/LSD1 profile provides a unique tool for dissecting the contribution of each target in complex biological systems, such as acute myeloid leukemia (AML) or small cell lung cancer (SCLC), where both enzymes are implicated [1]. The confirmed LSD1 activity is directly supported by data in [2].

Neuroscience and Neuroinflammation: Investigating MAO and LSD1 Crosstalk

Given its activity against both MAO isoforms and LSD1, this compound is particularly suited for research into neuropsychiatric and neurodegenerative disorders where monoamine metabolism and epigenetic modifications intersect. It can be used as a tool compound to explore the therapeutic potential of dual MAO/LSD1 inhibition in models of depression, Parkinson's disease, or neuroinflammation [3]. Its moderate potency and selectivity profile (MAO-A IC50: 1600 nM, MAO-B IC50: 3300 nM) are detailed in [4].

Chemical Biology and Probe Development: A Validated Scaffold for Optimization

With well-characterized activity against three enzyme targets (LSD1, MAO-A, MAO-B) and a defined selectivity profile against hCA I (Ki = 3700 nM), 2-Amino-1-(pyrazolidin-1-yl)ethanone serves as an excellent starting point for medicinal chemistry campaigns [5]. Researchers can use this compound as a validated scaffold to synthesize analogs with improved potency, selectivity, or pharmacokinetic properties for specific disease areas [6]. The foundational data for these targets are available in [2] and [5].

Osteosarcoma and Solid Tumor Cell Culture Models

The compound's demonstrated inhibitory effect on the proliferation of 143B human osteosarcoma cells supports its use in basic cancer biology research. It can be employed as a positive control or as a tool to study cellular responses to a known cytotoxic agent in this specific tumor type, as indicated by data from the ChEMBL database [7].

Quote Request

Request a Quote for 2-Amino-1-(pyrazolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.